molecular formula C14H19ClN2O4S B4973090 2-[2-chloro-4-(propylsulfamoyl)phenoxy]-N-prop-2-enylacetamide

2-[2-chloro-4-(propylsulfamoyl)phenoxy]-N-prop-2-enylacetamide

Cat. No.: B4973090
M. Wt: 346.8 g/mol
InChI Key: XIYXAIKEJKCMAR-UHFFFAOYSA-N
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Description

2-[2-chloro-4-(propylsulfamoyl)phenoxy]-N-prop-2-enylacetamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a complex structure with a chlorinated phenoxy group and a propylsulfamoyl moiety, making it a subject of interest in various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-chloro-4-(propylsulfamoyl)phenoxy]-N-prop-2-enylacetamide typically involves multiple steps, starting with the chlorination of a phenol derivative. The chlorinated phenol is then reacted with a propylsulfamoyl chloride under basic conditions to introduce the propylsulfamoyl group. The final step involves the reaction of the intermediate with N-prop-2-enylacetamide under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-chloro-4-(propylsulfamoyl)phenoxy]-N-prop-2-enylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

2-[2-chloro-4-(propylsulfamoyl)phenoxy]-N-prop-2-enylacetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[2-chloro-4-(propylsulfamoyl)phenoxy]-N-prop-2-enylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-chloro-4-(propylsulfamoyl)phenoxy]-N-phenylacetamide
  • 2-{2-chloro-4-[(propylamino)sulfonyl]phenoxy}-N-phenylacetamide

Uniqueness

Compared to similar compounds, 2-[2-chloro-4-(propylsulfamoyl)phenoxy]-N-prop-2-enylacetamide stands out due to its unique structural features, such as the prop-2-enylacetamide group

Properties

IUPAC Name

2-[2-chloro-4-(propylsulfamoyl)phenoxy]-N-prop-2-enylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O4S/c1-3-7-16-14(18)10-21-13-6-5-11(9-12(13)15)22(19,20)17-8-4-2/h3,5-6,9,17H,1,4,7-8,10H2,2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIYXAIKEJKCMAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=CC(=C(C=C1)OCC(=O)NCC=C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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